Nemoralisin

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Nemoralisin is a diterpenoid compound primarily isolated from the plant Aphanamixis polystachya, belonging to the family Annonaceae. This compound exhibits a complex structure characterized by multiple rings and functional groups, contributing to its diverse biological activities. Recent studies have identified several derivatives of nemoralisin, including nornemoralisin, which further expand its chemical family and potential applications in medicinal chemistry.

- Oxidation Reactions: Utilizing oxidants like chromic acid can lead to the formation of acetic acid from methyl groups in nemoralisin. Ozone oxidation can cleave double bonds, aiding in structural elucidation.

- Dehydrogenation Reactions: Heating nemoralisin with sulfur or selenium can convert it into aromatic derivatives, often resulting in ring cleavage or cyclization.

- Addition Reactions: The double bonds in nemoralisin can react with hydrogen halides or bromine, forming addition products that exhibit unique physicochemical properties.

- Wagner-Meerwein Rearrangement: This reaction allows for the rearrangement of carbon skeletons under acidic conditions, leading to varied functional group distributions.

These reactions are crucial for understanding the reactivity and potential modifications of nemoralisin for pharmaceutical applications.

Nemoralisin has demonstrated significant biological activities:

- Antioxidant Properties: Studies indicate that extracts containing nemoralisin exhibit high scavenging activity against free radicals, including DPPH (2,2-diphenyl-1-picrylhydrazyl) and superoxide radicals. For instance, K. nemoralis extracts showed superior antioxidant capacity compared to standard antioxidants like butylated hydroxytoluene (BHT) .

- Antimicrobial Activity: Research has highlighted its potential as an antibacterial agent, particularly against Gram-positive bacteria. The compound's mechanism likely involves disrupting bacterial cell membranes.

- Anti-inflammatory Effects: Some derivatives of nemoralisin have been shown to inhibit nitric oxide production in immune cells, suggesting anti-inflammatory properties.

The synthesis of nemoralisin and its derivatives can be approached through several methods:

- Natural Extraction: Isolation from Aphanamixis polystachya involves solvent extraction techniques followed by chromatographic methods to purify the compound.

- Total Synthesis: Synthetic routes have been developed using advanced organic chemistry techniques such as:

- Diels-Alder Reactions: These reactions are employed to construct the cyclic structures inherent in nemoralisin.

- Oxidative Transformations: Controlled oxidation can yield various derivatives by modifying functional groups.

Recent advancements have also led to the synthesis of novel derivatives with enhanced biological activities .

Nemoralisin's unique properties make it suitable for various applications:

- Pharmaceuticals: Its antioxidant and antimicrobial properties position it as a candidate for developing new drugs targeting oxidative stress-related diseases and infections.

- Cosmetics: Due to its antioxidant capabilities, nemoralisin is explored in skincare formulations aimed at reducing oxidative damage and aging.

- Agriculture: Given its biological activity against pathogens, it may serve as a natural pesticide or growth enhancer in sustainable agriculture practices.

Interaction studies involving nemoralisin have focused on its effects on cellular pathways:

- Cell Signaling Pathways: Research indicates that nemoralisin can modulate inflammatory pathways by inhibiting nitric oxide synthesis in macrophages .

- Synergistic Effects: Studies have explored combining nemoralisin with other phytochemicals to enhance its bioactivity, particularly in antimicrobial applications.

These interactions underscore the importance of understanding how nemoralisin operates at a molecular level to maximize its therapeutic potential.

Nemoralisin shares structural and functional similarities with several other diterpenoids. Here are some comparable compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Nornemoralisin | Similar ring structure | First example of a new diterpenoid skeleton |

| Semialactone | Diterpenoid with lactone functionality | Exhibits distinct biological activities |

| Myriceric Acid C | Contains multiple hydroxyl groups | Known for its anti-inflammatory properties |

| Pepluanin A | Complex cyclic structure | Demonstrates unique insecticidal properties |

Nemoralisin's uniqueness lies in its specific structural configuration and the resultant biological activities that differentiate it from these similar compounds .

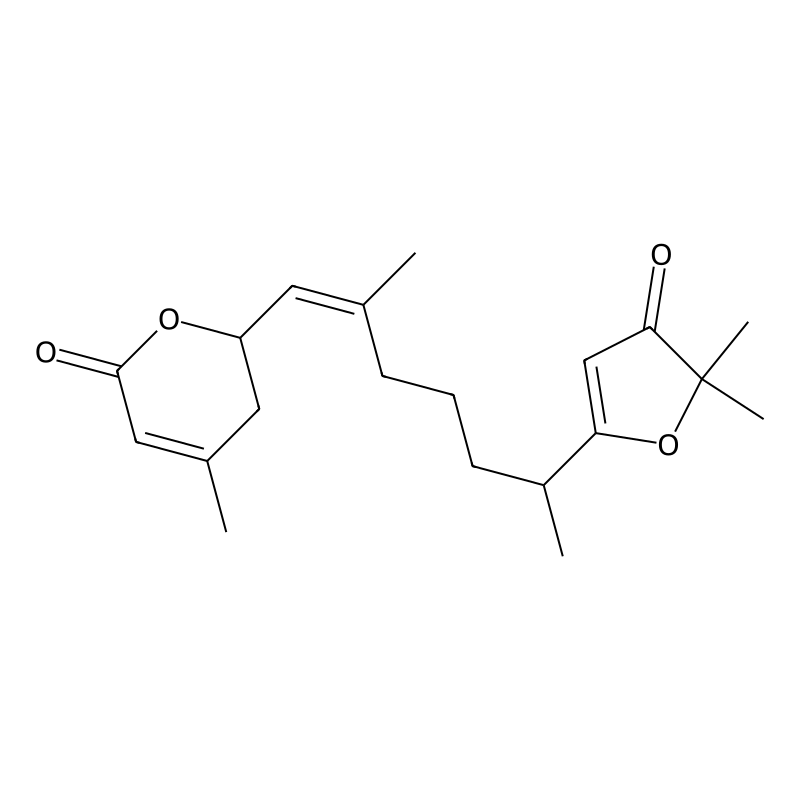

Nemoralisin (C₂₀H₂₈O₄; molecular weight 332.4 g/mol) belongs to the diterpenoid class, characterized by a 20-carbon skeleton derived from four isoprene units. Its IUPAC name, 2-[6-(5,5-dimethyl-4-oxofuran-2-yl)-2-methylhept-1-enyl]-4-methyl-2,3-dihydropyran-6-one, reflects its acyclic structure featuring:

- A dihydropyran-6-one core with a methyl substituent at position 4.

- A heptenyl side chain bearing a 5,5-dimethyl-4-oxofuran moiety.

The compound’s SMILES notation (CC1=CC(=O)OC(C1)C=C(C)CCCC(C)C2=CC(=O)C(O2)(C)C) and InChIKey (AVYLUTSPDMUJIF-UHFFFAOYSA-N) provide precise stereochemical details. Unlike cyclic diterpenoids, nemoralisin’s acyclic skeleton enables conformational flexibility, which may influence its bioactivity.

Table 1: Key Molecular Data for Nemoralisin

Botanical Sources: Aphanamixis grandifolia and Related Meliaceae Species

Nemoralisin is predominantly isolated from:

- Leaves and stems of Aphanamixis grandifolia: This species yields nemoralisin alongside structurally related derivatives like nemoralisins D–G.

- Stem bark of Aphanamixis polystachya: Co-occurring with aphanamixins A–F and nemoralisin C, a hydroxylated analog.

These plants thrive in tropical Asian regions and are traditionally used for treating inflammation and microbial infections. The biosynthesis of nemoralisin in Aphanamixis spp. is hypothesized to involve diterpene synthases, though precise pathways remain uncharacterized.

Table 2: Botanical Sources of Nemoralisin and Related Compounds

Historical Context of Nemoralisin Discovery in Phytochemical Research

Nemoralisin was first reported in 2014 during phytochemical investigations of Aphanamixis polystachya. Subsequent studies identified it in A. grandifolia, expanding its known distribution. The compound’s structural elucidation relied on:

- NMR spectroscopy: To assign carbon and proton environments.

- High-resolution mass spectrometry (HR-MS): Confirming the molecular formula.

- X-ray crystallography: Resolving absolute configurations in related analogs like aphapolin A.

Early pharmacological screenings revealed nemoralisin’s weak cytotoxicity against cancer cells (IC₅₀ >10 μM), prompting research into derivatives with enhanced activity.

Molecular Composition and Stereochemical Features

Nemoralisin belongs to the diterpenoid class, characterized by a 20-carbon skeleton derived from four isoprene units. Its molecular formula is C~20~H~28~O~5~, with a molecular weight of 348.43 g/mol [2] [4]. The compound features an acyclic backbone adorned with multiple oxygen-containing functional groups, including hydroxyls, ketones, and α,β-unsaturated lactones [8] [9].

A defining stereochemical attribute of nemoralisin is the presence of chiral centers, which confer spatial complexity. For instance, in nemoralisin O (a variant isolated from Aglaia lawii), the absolute configuration was resolved using experimental electronic circular dichroism (ECD) spectra paired with time-dependent density functional theory (TD-DFT) calculations [3]. The DP4 probability method further validated the stereochemical assignments by comparing computed and experimental ^1^H NMR chemical shifts [3]. Such analyses underscore the compound’s intricate stereochemistry, which varies across derivatives (e.g., nemoralisins M and N) [7].

Table 1: Key Molecular Features of Nemoralisin and Analogues

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| Nemoralisin | C~20~H~28~O~5~ | 348.43 | α,β-unsaturated lactone, ketone |

| Nemoralisin O | C~20~H~28~O~5~ | 348.43 | Hydroxyl, conjugated double bonds |

| Nornemoralisin A | C~19~H~26~O~5~ | 334.41 | Reduced carbon skeleton, lactone |

Spectroscopic Characterization Techniques

The elucidation of nemoralisin’s structure relies heavily on advanced spectroscopic methods:

- Nuclear Magnetic Resonance (NMR): Both ^1^H and ^13^C NMR spectra provide critical insights into hydrogen and carbon environments. For example, the ^1^H NMR spectrum of nemoralisin H reveals olefinic protons at δ~H~ 5.80 (s), 5.42 (s), and 5.26 (dd), alongside methyl singlets at δ~H~ 1.35 and 2.05 [8]. Two-dimensional techniques like COSY and HMBC resolve connectivity between protons and carbons, particularly for stereochemically complex regions [3] [6].

- Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) confirms molecular formulas. Nemoralisin H displays a [M]^+^ ion at m/z 348.1932, consistent with C~20~H~28~O~5~ [8].

- Infrared (IR) Spectroscopy: IR bands at 3,434 cm^−1^ (hydroxyl) and 1,761 cm^−1^ (α,β-unsaturated lactone) identify functional groups [8].

Table 2: Representative Spectroscopic Data for Nemoralisin H

| Technique | Key Signals | Assignment |

|---|---|---|

| ^1^H NMR | δ~H~ 5.80 (s), 5.42 (s), 5.26 (dd) | Olefinic protons |

| ^13^C NMR | δ~C~ 170.2 (C=O), 122.4–140.8 (C=C) | Lactone, conjugated double bonds |

| IR | 3,434 cm^−1^ (OH), 1,761 cm^−1^ (C=O) | Hydroxyl, lactone |

Comparative Analysis with Structural Analogues in the Diterpenoid Family

Nemoralisin’s acyclic skeleton distinguishes it from bicyclic or tricyclic diterpenoids. For instance, nornemoralisins A and B, isolated from Aphanamixis polystachya, feature a truncated carbon chain (C~19~) but retain the lactone moiety [6]. These structural modifications correlate with divergent bioactivities: while nemoralisin exhibits antiproliferative effects against cancer cell lines (e.g., HepG2, MCF-7) [2] [4], nornemoralisins show enhanced cytotoxicity in renal carcinoma (ACHN) cells [6].

Notably, nemoralisin derivatives like nemoralisins M and N incorporate additional hydroxyl groups, altering polarity and interaction with biological targets [7]. Such variations highlight the role of functional group placement in modulating bioactivity within the diterpenoid family.

Table 3: Structural and Functional Comparison of Diterpenoids

| Compound | Skeleton Type | Functional Groups | Bioactivity |

|---|---|---|---|

| Nemoralisin | Acyclic | Lactone, ketone | Antiproliferative [2] [4] |

| Nornemoralisin A | Acyclic | Lactone, reduced chain | Cytotoxic (ACHN cells) [6] |

| Taxol | Tricyclic | Taxane core, ester groups | Antimitotic |

Nemoralisin biosynthesis follows the classical diterpenoid pathway, beginning with the universal precursor geranylgeranyl diphosphate [1]. As a 20-carbon acyclic diterpenoid, nemoralisin originates from geranylgeranyl diphosphate cyclization, a process catalyzed by diterpene synthases [2]. The compound's molecular formula C20H28O4 and systematic name 2-[(E)-6-(5,5-dimethyl-4-oxofuran-2-yl)-2-methylhept-1-enyl]-4-methyl-2,3-dihydropyran-6-one indicates its derivation through a non-cyclizing pathway that preserves the linear carbon backbone while introducing specific functional groups [2].

The biogenetic route to nemoralisin involves several key enzymatic transformations. Initial substrate preparation occurs through geranylgeranyl diphosphate synthase, which catalyzes the condensation of farnesyl diphosphate with isopentenyl diphosphate via a three-step ionization-condensation-elimination mechanism [1]. This process requires three magnesium ions coordinated through conserved aspartate-rich motifs, facilitating the formation of the 20-carbon precursor essential for all diterpenoid biosynthesis [1].

Unlike many plant diterpenoids that undergo cyclization through class II diterpene synthases containing DXDD motifs [3] [4], nemoralisin appears to follow an acyclic pathway. This route bypasses the typical bicyclization reactions characteristic of labdane-related diterpenoids and instead maintains the linear isoprenoid structure while introducing oxygen-containing functional groups [5]. The presence of both furan and dihydropyran rings in nemoralisin suggests subsequent oxidative modifications catalyzed by cytochrome P450 monooxygenases [6] [7].

Research on related acyclic diterpenoids from Aphanamixis polystachya has revealed that nemoralisin and its analogs represent a distinct class of non-cyclized diterpenoids rarely observed in nature [8]. The absolute configurations of stereogenic centers in nemoralisin have been determined through circular dichroism analysis and comparison with synthetic standards [8] [9]. This structural characterization supports a biosynthetic pathway involving stereospecific hydroxylation and cyclization reactions that create the characteristic furan and pyranone moieties without complete cyclization of the carbon skeleton.

The biogenetic relationship between nemoralisin and related compounds such as nemoralisin A, nemoralisin C, and the nornemoralisin derivatives suggests a common enzymatic machinery capable of generating structural diversity through controlled modifications [10] [8] [9]. These compounds share core structural features while displaying variations in hydroxylation patterns and side chain modifications, indicating the involvement of multiple cytochrome P450 enzymes in the biosynthetic network [7] [11].

Enzymatic Mechanisms in Diterpenoid Production

The enzymatic mechanisms underlying nemoralisin production involve a sophisticated cascade of reactions beginning with geranylgeranyl diphosphate formation and proceeding through substrate-specific modifications. Geranylgeranyl diphosphate synthase represents the critical entry point, catalyzing the formation of the universal diterpenoid precursor through a highly conserved mechanism [1]. The enzyme contains five conserved regions characteristic of trans-prenyltransferases, with regions II and V containing aspartate-rich motifs essential for magnesium coordination and pyrophosphate binding [1].

The catalytic mechanism of geranylgeranyl diphosphate synthase involves substrate binding in distinct pockets, followed by ionization of the allylic substrate facilitated by three magnesium ions [1]. The resulting carbocation intermediate undergoes electrophilic attack on the isopentenyl diphosphate substrate, forming the critical carbon-carbon bond through stereospecific elimination of a proton [1]. This mechanism differs from plant and microbial orthologs, which catalyze condensation of three isopentenyl diphosphate molecules to dimethylallyl diphosphate rather than the eukaryotic pathway utilizing farnesyl diphosphate [1].

Subsequent enzymatic modifications leading to nemoralisin involve cytochrome P450 monooxygenases, which introduce oxygen functionalities through insertion into non-activated carbon-hydrogen bonds [7]. These enzymes utilize NADPH as an electron donor and molecular oxygen to catalyze region- and stereoselective hydroxylation reactions [7] [11]. The formation of nemoralisin's characteristic furan and dihydropyran rings likely involves multiple P450-catalyzed steps, including hydroxylation, oxidation, and cyclization reactions [7] [12].

Research on related systems has demonstrated that cytochrome P450 enzymes can catalyze unusual transformations in diterpenoid biosynthesis, including double bond migrations and complex rearrangements [11]. The first oxygenation step in related pathways often represents a rate-limiting process, suggesting that P450-mediated hydroxylation may control flux through the nemoralisin biosynthetic route [11]. Studies on taxa-4(5),11(12)-diene hydroxylation have shown that P450 enzymes can proceed with unusual double bond migration, limiting mechanistic possibilities for subsequent elaboration steps [11].

The involvement of additional modifying enzymes, including acyltransferases and methyltransferases, provides opportunities for structural diversification within the nemoralisin family [7]. These enzymes utilize specific cofactors such as acyl-CoA derivatives and S-adenosylmethionine to introduce ester and methyl functionalities, respectively [7]. The coordinated action of these enzymatic systems generates the structural complexity observed in nemoralisin and related compounds while maintaining stereospecific control over product formation.

Protein engineering studies have demonstrated the potential for modifying cytochrome P450 selectivity and activity through directed evolution approaches [7] [12]. These investigations have revealed that relatively small changes in active site architecture can dramatically alter substrate specificity and product distribution, suggesting evolutionary mechanisms for generating chemical diversity in diterpenoid biosynthesis [12] [13]. The modular organization of plant diterpene cyclases, with distinct α, β, and γ domains, enables evolution of alternative active sites and chemical strategies for catalyzing isoprenoid cyclization reactions [14].

Ecological Functions in Plant Defense Systems

Nemoralisin functions as a crucial component of plant chemical defense systems, serving multiple ecological roles in protecting host plants against herbivores, pathogens, and environmental stresses. As an acyclic diterpenoid produced by Polyalthia nemoralis and related species, nemoralisin contributes to both constitutive and induced defense mechanisms through direct toxicity, feeding deterrence, and signaling functions [15] [8] [16].

The compound exhibits significant cytotoxic activity against various cell lines, with IC50 values ranging from 10.3 to 15 μM for different cancer cell types [10] [9]. This biological activity translates to potent anti-herbivore effects, as demonstrated by the compound's ability to inhibit cellular proliferation and induce apoptosis in target organisms [9]. The structural features of nemoralisin, including its furan and dihydropyran moieties, contribute to its interaction with cellular membranes and metabolic pathways in herbivorous insects [2].

Research on related diterpenoid defense compounds has revealed multiple mechanisms through which these molecules protect plants from herbivory. Studies on 17-hydroxygeranyllinalool diterpene glycosides in Nicotiana species have shown that such compounds function in resistance against both specialist herbivores like tobacco hornworm (Manduca sexta) and generalist feeders such as tobacco budworm (Heliothis virescens) [17]. The defensive activity involves postingestive modifications that generate toxic metabolites interfering with herbivore sphingolipid biosynthesis [18].

The ecological function of nemoralisin extends beyond direct toxicity to include antimicrobial and antifungal properties. Related diterpenoids have demonstrated significant activity against both gram-positive and gram-negative bacteria, as well as phytopathogenic fungi [19] [20]. The antifungal mechanism involves inhibition of mycelial growth and interference with mitochondrial oxidative phosphorylation, particularly targeting respiratory chain function [20]. Studies on sclareol and related labdane-type diterpenoids have shown IC50 values of 237-269 μg/mL against Botrytis cinerea, demonstrating the potential for broad-spectrum antimicrobial activity [20].

The compound's role in indirect defense mechanisms involves chemical signaling that attracts natural enemies of herbivores. Diterpenoids can function as components of herbivore-induced plant volatiles, contributing to tritrophic interactions that enhance plant protection through biological control [21] [22]. The emission of such compounds following herbivore damage serves as a chemical beacon for predatory insects and parasitoids, effectively recruiting allies in plant defense [16] [21].

Environmental factors significantly influence nemoralisin production and ecological function. Salicylic acid treatment has been shown to regulate diterpenoid biosynthesis in related systems, with optimal concentrations promoting defensive metabolite accumulation while excessive levels cause stress responses [23]. Research on Aphanamixis polystachya has demonstrated that salicylic acid concentrations of 50 mM promote significant upregulation of terpenoid compounds, including betavulgaroside, asiaticoside, and related diterpenoids, with fold increases ranging from 17 to 22 [23].

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Dates

Explore Compound Types